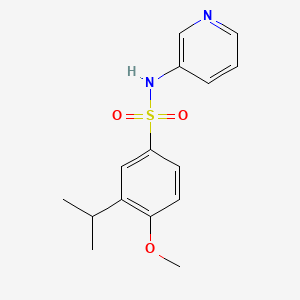![molecular formula C21H23N3O2 B5431061 N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5431061.png)
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which plays a role in a range of physiological processes including pain sensation, mood regulation, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include the modulation of pain sensation, the regulation of mood, and the inhibition of cancer cell growth. It has also been shown to have an effect on appetite regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its ability to modulate the endocannabinoid system. This makes it a valuable tool for investigating the role of this system in various physiological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One area of interest is in the study of the compound's potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another potential direction is in the investigation of the compound's effect on the immune system, as it has been shown to modulate immune function in some studies. Finally, there is potential for further research into the compound's effect on cancer cells, with the aim of developing new cancer treatments.
Métodos De Síntesis
The synthesis of N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 2,5-dimethylphenethylamine with 1-bromo-2-(phenoxymethyl)benzene to form the intermediate compound 2-(2,5-dimethylphenyl)ethyl-1-(phenoxymethyl)benzene. This intermediate is then reacted with hydrazine hydrate and acetic acid to form the final product.
Aplicaciones Científicas De Investigación
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has a range of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been shown to have an effect on the central nervous system. It has also been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-9-16(2)17(12-15)10-11-22-21(25)20-13-18(23-24-20)14-26-19-6-4-3-5-7-19/h3-9,12-13H,10-11,14H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBLWDGQHALZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5430984.png)



![5-[(1H-benzimidazol-2-ylthio)acetyl]-5-methyldihydro-2(3H)-furanone](/img/structure/B5431014.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5431020.png)
![N-isopropyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5431028.png)
![N-{2-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]-3-thienyl}acetamide](/img/structure/B5431048.png)
![8-nitro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5431053.png)
![1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5431069.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5431074.png)
![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5431078.png)
![2-{2-chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5431079.png)
![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431083.png)